molecular formula C15H11F3N2O6S2 B2769353 2-[(2-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)sulfanyl]acetic acid CAS No. 756851-06-6

2-[(2-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)sulfanyl]acetic acid

Cat. No.: B2769353
CAS No.: 756851-06-6
M. Wt: 436.38
InChI Key: CGJGMHPJCLONAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)sulfanyl]acetic acid is a complex organic compound with the molecular formula C15H11F3N2O6S2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)sulfanyl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of a suitable aromatic compound followed by sulfonation and subsequent introduction of the trifluoromethyl group. The final step often involves the formation of the acetic acid moiety through a thiol-ene reaction or a similar process .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)sulfanyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can lead to the formation of different sulfonyl derivatives .

Scientific Research Applications

2-[(2-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)sulfanyl]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and activity in biological systems. The sulfamoyl group can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)sulfinyl]acetic acid
  • 2-[(2-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)sulfonyl]acetic acid

Uniqueness

2-[(2-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)sulfanyl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity compared to similar compounds .

Biological Activity

2-[(2-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)sulfanyl]acetic acid is a complex organic compound with potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Chemical Formula : C₁₄H₁₀F₃N₃O₅S₂
  • Molecular Weight : 329.2281 g/mol
  • IUPAC Name : 2-{hydroxy[2-nitro-4-(trifluoromethyl)phenyl]methylidene}cyclohexane-1,3-dione

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the nitro and trifluoromethyl groups enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been noted for its inhibitory effects on various enzymes, including those involved in cancer cell proliferation.
  • Antioxidant Properties : It may exhibit antioxidant activity, protecting cells from oxidative stress.
  • Cell Signaling Modulation : The compound can influence cell signaling pathways, particularly those related to apoptosis and cell survival.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines.

Cell LineIC₅₀ (µM)Reference
MCF-721.00
HepG226.10
A54915.50

The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency.

Mechanistic Studies

Molecular docking studies suggest that the compound binds effectively to target proteins involved in cancer progression, such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). Its binding affinity is comparable to established inhibitors like sorafenib, with an IC₅₀ value around 65 nM for VEGFR-2 inhibition .

Study 1: In Vitro Assessment of Anticancer Properties

A study conducted on the MCF-7 and HepG2 cell lines showed that treatment with the compound resulted in significant apoptosis, as evidenced by increased levels of cleaved caspase-3 and PARP (Poly (ADP-ribose) polymerase). This suggests that the compound induces programmed cell death through caspase-dependent pathways .

Study 2: Antioxidant Activity Evaluation

In a separate evaluation, the antioxidant capacity of the compound was measured using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, which indicated a strong radical scavenging ability. This property may contribute to its protective effects against oxidative stress-related cellular damage .

Safety and Toxicity

Toxicological assessments indicate that while the compound exhibits potent biological activity, it also shows potential toxicity at higher concentrations. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis suggests moderate safety profiles but underscores the need for further studies to establish safe dosage ranges in clinical settings .

Properties

IUPAC Name

2-[2-nitro-4-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O6S2/c16-15(17,18)9-2-1-3-10(6-9)19-28(25,26)11-4-5-13(27-8-14(21)22)12(7-11)20(23)24/h1-7,19H,8H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJGMHPJCLONAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)SCC(=O)O)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.